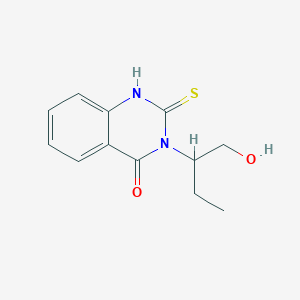
3-(1-Hydroxybutan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and any known names or identifiers. It may also include information on the compound’s sources or uses .
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the types of reactions used, the conditions under which the synthesis was carried out, and any catalysts or reagents used .科学的研究の応用
Pharmaceutical Applications
Antimicrobial and Antituberculosis Activity
Several studies have focused on the synthesis of thioxoquinazolinone derivatives and their biological activities, including antimicrobial and antituberculosis effects. For instance, 3-heteroarylthioquinoline derivatives demonstrated significant in vitro activity against Mycobacterium tuberculosis, suggesting potential as antituberculosis agents. These compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in combating various microbial infections (Selvam Chitra et al., 2011; M. El-zohry et al., 2007).
Anti-inflammatory and Analgesic Properties
Research has also revealed that thioxoquinazolinone derivatives possess anti-inflammatory and analgesic properties. Compounds synthesized from this class were evaluated for their efficacy in reducing inflammation and pain in animal models, showing promising results compared to standard treatments (A. Rajasekaran et al., 2011).
Chemical Synthesis and Material Science Applications
Novel Synthetic Pathways
Innovative synthetic methodologies have been developed for creating sulfanyl and thioxoquinazolinone derivatives. These include direct sulfenylation reactions, which allow for the efficient formation of C–S bonds, a key structural feature in many pharmaceuticals and materials. Such methods offer simplified routes to diverse chemical entities with potential utility across various scientific domains (T. Guo et al., 2017).
Fluorescence and Photophysical Properties
Dihydroquinazolinone derivatives have been studied for their photophysical properties, including fluorescence. These compounds exhibit changes in photophysical behavior depending on solvent polarity, indicating potential applications in fluorescent probes and materials science. The ability to undergo significant shifts in emission spectra makes these compounds candidates for sensing applications, such as the detection of metal ions in aqueous solutions (M. Pannipara et al., 2017).
特性
IUPAC Name |
3-(1-hydroxybutan-2-yl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-2-8(7-15)14-11(16)9-5-3-4-6-10(9)13-12(14)17/h3-6,8,15H,2,7H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBVXRZVXJMGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179041-13-5 |
Source


|
| Record name | 3-(1-hydroxybutan-2-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chloro-4-fluorobenzyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2440348.png)
![Thieno[3,4-b]thiophene-2-carbaldehyde](/img/structure/B2440349.png)
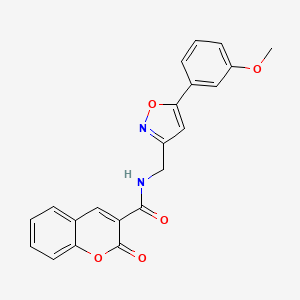

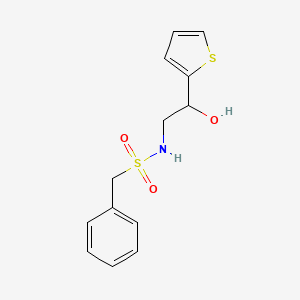

![8-bromo-7-{3-[(2,5-dimethylphenyl)amino]propyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2440354.png)
![1-(2,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2440355.png)
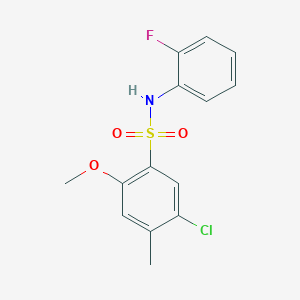
![N-cyclohexyl-4-isobutyl-2-(3-methoxybenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2440357.png)
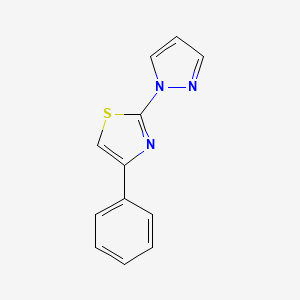
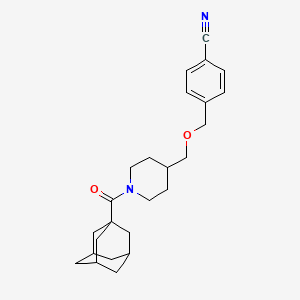
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2440364.png)
![(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B2440365.png)